N-Hydroxy-N-(2-fluorenyl)benzamide
Overview
Description
N-Hydroxy-N-(2-fluorenyl)benzamide, commonly known as N-hydroxy-2-fluorenylbenzamide (N-OH-2-FAB), is a chemical compound that has been used in various scientific research applications. This compound is a derivative of 2-fluorenylbenzamide and has been synthesized using different methods.
Scientific Research Applications
Carcinogenic Activation : N-Hydroxy-N-(2-fluorenyl)benzamide (N-OH-2-FBA) is studied for its carcinogenic activation via chemical and enzymatic oxidations, compared with N-hydroxy-N-(2-fluorenyl)acetamide (N-OH-2-FAA). The research developed HPLC methods for separation and quantitation of these hydroxamic acids and their oxidation products, contributing to understanding carcinogen activation mechanisms (Malejka-Giganti, Ritter, & Decker, 1992).
Biological Activity : A study on derivatives of hydroxy-N-benzamides, which are structurally related to N-Hydroxy-N-(2-fluorenyl)benzamide, revealed their biological activity against mycobacterial, bacterial, and fungal strains. This research contributes to understanding the spectrum of biological activity of such compounds, useful in the development of new therapeutic agents (Imramovský et al., 2011).
Conversion to Carcinogenic Arylhydroxamic Acids : Research highlighted the conversion of noncarcinogenic aromatic amides to carcinogenic arylhydroxamic acids through synthetic N-hydroxylation. This conversion implicates metabolic N-hydroxylation as a potential step in carcinogenesis by aromatic amides (Gutmann, Galitski, & Foley, 1967).
Fluorescence Studies : Studies on derivatives of 2-Hydroxy-N-benzamides have been conducted to understand their fluorescence properties, particularly in relation to changes in pH and medium polarity. These studies contribute to the field of spectroscopic analysis and can have applications in the development of fluorescent probes (Niemczynowicz et al., 2020).
Pharmaceutical Applications : Other studies have synthesized and evaluated the antibacterial and antifungal activities of hydroxy-N-benzamide derivatives, which can contribute to the development of new antimicrobial agents (Mobinikhaledi et al., 2006).
properties
IUPAC Name |
N-(9H-fluoren-2-yl)-N-hydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c22-20(14-6-2-1-3-7-14)21(23)17-10-11-19-16(13-17)12-15-8-4-5-9-18(15)19/h1-11,13,23H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUPIJPEVJYUIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N(C(=O)C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190174 | |
Record name | N-Hydroxy-N-(2-fluorenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy-N-(2-fluorenyl)benzamide | |
CAS RN |
3671-71-4 | |
Record name | N-Hydroxy-N-(2-fluorenyl)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Hydroxy-N-(2-fluorenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-HYDROXY-N-2-FLUORENYLBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS2A8UW3HC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.